1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one
Overview
Description
1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one is a useful research compound. Its molecular formula is C27H22ClNO5 and its molecular weight is 475.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.1186505 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of diverse heterocyclic compounds. For instance, it is used in the formation of cyclopropa[c]chromene derivatives through reactions with zinc enolates derived from dibromoalkanones. These processes contribute to the development of new molecular structures with potential applications in various fields of chemistry and pharmacology (Shchepin et al., 2006).
Structural Investigations : The compound has been involved in studies focusing on the molecular and crystal structure of related chemical entities. These investigations often utilize techniques like X-ray crystallography, providing insights into the molecular conformation and interactions which are crucial for understanding their chemical behavior and potential applications (Razak et al., 2015).
Biological Activity
DNA-Dependent Protein Kinase Inhibition : Some derivatives of this compound have been found to inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair processes. These findings are significant for cancer research, as inhibiting DNA-PK can enhance the efficacy of radiotherapy and chemotherapy (Clapham et al., 2012).
Metabotropic Glutamate Receptor Antagonism : Derivatives of this compound have shown potential as antagonists for metabotropic glutamate receptors. This is relevant for neurological research, as these receptors play a role in various central nervous system disorders (Annoura et al., 1996).
Potential Anti-COVID-19 Properties : Some derivatives have been explored for their potential activity against SARS-CoV-2, the virus causing COVID-19. This research is part of the ongoing global effort to find effective treatments for this pandemic (Mohareb & Abdo, 2021).
Properties
IUPAC Name |
14-(4-chlorobenzoyl)-14-methyl-13-(morpholine-4-carbonyl)-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaen-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO5/c1-26(23(30)17-6-9-18(28)10-7-17)22-21-19-5-3-2-4-16(19)8-11-20(21)34-25(32)27(22,26)24(31)29-12-14-33-15-13-29/h2-11,22H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOHPFWDUVZEQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)N5CCOCC5)C(=O)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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